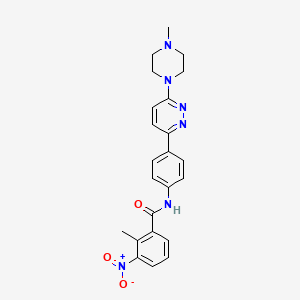
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a novel compound synthesized for potential use as an anti-tubercular agent. It belongs to the class of benzamide derivatives and has been designed to combat Mycobacterium tuberculosis (MTB) infections .
Synthesis Analysis
The compound was designed and synthesized through a rational approach. Researchers modified the pyrazinamide (PZA) scaffold, a well-known front-line prodrug used in TB therapy, to create a series of novel derivatives. The synthetic route involved introducing various substituents at specific positions on the pyridine and benzene rings. The goal was to enhance anti-tubercular activity while maintaining safety and efficacy .
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Applications
The chemical compound, although not directly mentioned in the available literature, is related to families of compounds that have been studied for their applications in material science and chemical synthesis. For instance, derivatives of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines have been synthesized and applied to polyester fibers as disperse dyes. These compounds demonstrate significant properties as materials for textile applications, highlighting the potential of similar compounds for material science applications (Rangnekar, 2007).
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including derivatives similar to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, has unveiled their potential antineoplastic (anti-cancer) activities. Specific derivatives have shown varying degrees of effectiveness against certain cancer cell lines, indicating the possible therapeutic applications of these compounds in cancer treatment (Abdel-Hafez, 2007).
Neuroleptic Potential
Compounds within the same family have been studied for their neuroleptic potential. The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds demonstrates the exploration of novel neuroleptic agents, which could potentially lead to new treatments for psychiatric disorders (Valenta et al., 1990).
Antimicrobial Activity
Derivatives of 4-nitroso and 4-diazopyrazole have been evaluated for their antimicrobial activities. These compounds, through varied chemical behavior based on their substitution patterns, have shown growth inhibitory activity against several microorganisms, including Candida albicans and Escherichia coli. This highlights the potential of related compounds for use as antimicrobial agents (Daidone et al., 1992).
Anticonvulsant Properties
Further studies into the pharmacological properties of related compounds reveal their potential anticonvulsant effects. A series of 4-aminobenzamides, for example, have been evaluated for their efficacy against seizures, suggesting the possibility of using such compounds in the development of new anticonvulsant medications (Clark et al., 1984).
Propiedades
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKFDCQXRGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)
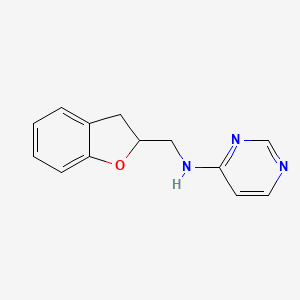
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2692741.png)
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)
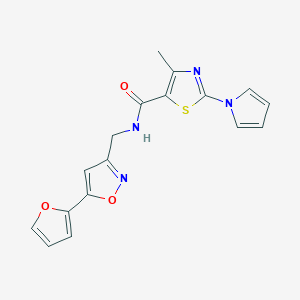
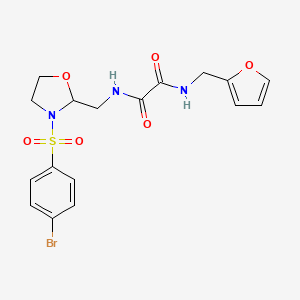
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
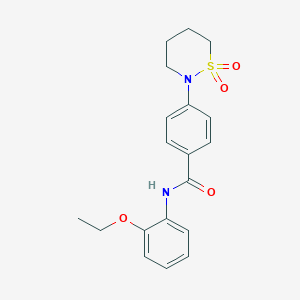
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)
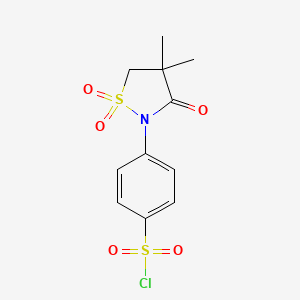
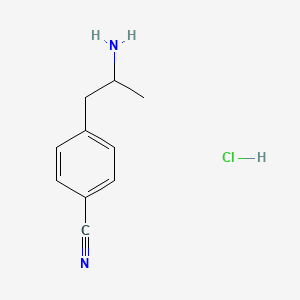
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)